molecular formula C19H28N4O4S B2608774 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-71-6

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2608774
CAS No.: 850935-71-6
M. Wt: 408.52
InChI Key: ZTQOJVOHGPVCBR-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group and an oxadiazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and oxadiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-6-17-21-22-19(27-17)20-18(24)15-7-9-16(10-8-15)28(25,26)23(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOJVOHGPVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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